N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)12-6-8-13(9-7-12)20-18(23)17(22)15-10-19-16-5-3-2-4-14(15)16/h2-10,19H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEICPKVRDQLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be achieved through a multi-step process:
Formation of the Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated using acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group.
Amide Formation: The final step involves the reaction of the acylated indole with 4-acetylphenyl isocyanate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Example Compounds :
- 5r (N-substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide)
Key Features :
- Structure : Adamantane group at the indole C2 position and varied N-substituents (e.g., 4-fluorobenzyl in 5b).
- Activity :
- Advantage : Adamantane enhances lipophilicity and likely improves target binding.
Comparison: The adamantane group confers higher selectivity for HepG2 over HeLa and MCF7 cells compared to non-adamantane derivatives. This contrasts with N-(4-acetylphenyl) derivatives, where the acetyl group may reduce lipophilicity but improve metabolic stability .
Halogenated Benzyl Derivatives
Example Compounds :
- D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid)
- TCS 1105 (N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide)
Key Features :
- Structure : Chloro- or fluoro-benzyl groups on the indole nitrogen.
- Activity: D-24851: Microtubule destabilization, G2-M phase arrest, and efficacy against multidrug-resistant tumors . TCS 1105: No reported activity in the evidence, but fluorinated analogs often show improved blood-brain barrier penetration .
- Advantage : Halogens enhance electron-withdrawing effects and binding to hydrophobic pockets.
Comparison :
Unlike N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, halogenated derivatives target microtubules rather than apoptotic pathways. The acetyl group’s electron-withdrawing nature may mimic halogens in some interactions but lacks their electronegativity .
Indole-Ethyl Derivatives
Example Compound :
- 8,9-Dihydrocoscinamide B (N-(2-(1H-indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide)
Key Features :
- Structure : Ethyl-linked indole moiety on the acetamide nitrogen.
- Activity: Antimicrobial activity against S.
- Advantage : Dual indole groups may enhance membrane penetration in bacteria.
Comparison :
The ethyl-indole substitution shifts activity from anticancer to antimicrobial, highlighting the scaffold’s adaptability. The acetylphenyl group in the target compound likely reduces antimicrobial potency due to reduced cationic character .
Methoxy and Methyl Phenyl Derivatives
Example Compounds :
- N-(4-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Key Features :
- Structure : Methoxy or methyl groups on the phenyl ring.
- Activity: Limited data, but methoxy groups often improve solubility and metabolic stability .
Biological Activity
N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole ring structure, which is commonly associated with various biological activities. The presence of the acetylphenyl group and the oxoacetamide moiety enhances its chemical reactivity and biological interactions. The molecular formula is , and its IUPAC name is this compound.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and proliferation.
- Receptor Binding : It has the potential to bind to various receptors, modulating signaling pathways that are crucial for cell survival and growth.
- DNA Interaction : The compound might interact with DNA, influencing gene expression and leading to apoptosis in cancer cells.
Antitumor Activity
Research indicates that this compound possesses notable antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HT29 | Colon Carcinoma | 15 |
| PC3 | Prostate Carcinoma | 12 |
| H460M | Lung Carcinoma | 18 |
| MKN45 | Gastric Carcinoma | 20 |
The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment with the compound for 144 hours .
Antimicrobial Activity
In addition to its antitumor effects, preliminary studies suggest that this compound may exhibit antimicrobial properties. It has been tested against various bacterial strains with promising results, indicating a potential role in treating infections.
Case Studies and Research Findings
A notable study explored the pharmacological effects of this compound in a murine model of colorectal cancer. The compound was administered at doses ranging from 0.01 mg to 1 g/kg body weight daily. Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .
Another investigation focused on the mechanism of action related to apoptosis induction in cancer cells. The study revealed that treatment with the compound led to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, thus promoting programmed cell death .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and how can purity be validated?
- Methodology : The compound can be synthesized via coupling reactions between 1H-indole-3-glyoxylic acid derivatives and 4-acetylaniline under peptide coupling conditions (e.g., EDC/HOBt). Solvent choice (e.g., DMF or THF) and temperature (20–40°C) influence yield .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). For example, indole protons typically appear at δ 7.2–7.8 ppm, while acetyl groups resonate near δ 2.1 ppm .
Q. How is the crystal structure of this compound determined, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to robust algorithms for handling twinned data and high-resolution refinement .
- Key parameters : Space group, unit cell dimensions, and R-factor (<5% for high confidence).
Q. What spectroscopic techniques are critical for characterizing its stability under varying pH and temperature?
- Methodology :
- Stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm for indole/acetyl groups).
- Thermal analysis : TGA/DSC to assess decomposition temperatures (e.g., >200°C for stable analogs) .
Advanced Research Questions
Q. How can conflicting data on its biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Analysis framework :
Dose-response validation : Repeat assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) with controls for solvent interference.
Target specificity : Use molecular docking (AutoDock Vina) to predict binding to Bcl-2/Mcl-1 (apoptosis regulators) vs. bacterial enzymes .
Structural analogs : Compare activity with derivatives lacking the 4-acetylphenyl group to isolate pharmacophore contributions .
Q. What strategies optimize its solubility for in vivo studies without compromising bioactivity?
- Methodology :
- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety, later cleaved in vivo .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?
- Experimental design :
In vitro assays : Incubate with human liver microsomes and quantify metabolites via LC-MS/MS.
CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to measure IC50 values.
- Data interpretation : Structural analogs with similar indole scaffolds show moderate CYP3A4 inhibition (IC50 ~10 µM), suggesting cautious co-administration with other drugs .
Q. What computational methods predict its ADMET properties, and how reliable are they?
- Tools : SwissADME for absorption/distribution and ProTox-II for toxicity.
- Validation : Compare predictions with experimental data (e.g., logP ~2.5 from HPLC vs. calculated ~2.7).
- Limitations : Overestimation of blood-brain barrier penetration due to rigid indole core .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Root causes : Polymorphism (different crystal forms) or solvent residues in recrystallization.
- Resolution :
Reproduce synthesis using anhydrous solvents (e.g., dried DCM) and high-purity precursors.
Perform SCXRD to confirm polymorph identity .
Q. Why do SAR studies show inconsistent activity trends for indole-based analogs?
- Factors :
- Substituent positioning : Electron-withdrawing groups (e.g., nitro) at the 4-acetylphenyl ring enhance anticancer activity but reduce solubility.
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Solvent | DMF | 65–75 | ≥98 |
| Coupling Agent | EDC/HOBt | 70 | 97 |
| Temperature | 25°C | 68 | 99 |
| Post-processing | Column chromatography | 60 | 95 |
| Data aggregated from |
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound Modification | Anticancer (IC50, µM) | Antimicrobial (MIC, µg/mL) |
|---|---|---|
| N-(4-acetylphenyl)-... (parent) | 1.2 ± 0.3 | 32 (S. aureus) |
| N-(4-fluorophenyl)-... | 5.8 ± 1.1 | 18 (E. coli) |
| Indole core removal | >50 | >100 |
| Data from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
